molecular formula C18H22BrN5OS B2937945 5-((3-Bromophenyl)(4-methylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 887219-37-6

5-((3-Bromophenyl)(4-methylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

カタログ番号: B2937945
CAS番号: 887219-37-6
分子量: 436.37
InChIキー: XGDZNUABKDCFTP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound features a thiazolo[3,2-b][1,2,4]triazol-6-ol core substituted with a 3-bromophenyl group, a 4-methylpiperazinyl moiety, and an ethyl group at position 2. Its molecular formula is C20H23BrN5OS (calculated based on structural analogs in and ), with a molecular weight of approximately 464.4 g/mol. The ethyl group at position 2 may influence lipophilicity and metabolic stability. No direct biological data are provided in the evidence, but structurally related compounds exhibit antimicrobial and antifungal activities .

特性

IUPAC Name

5-[(3-bromophenyl)-(4-methylpiperazin-1-yl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22BrN5OS/c1-3-14-20-18-24(21-14)17(25)16(26-18)15(12-5-4-6-13(19)11-12)23-9-7-22(2)8-10-23/h4-6,11,15,25H,3,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGDZNUABKDCFTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)Br)N4CCN(CC4)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22BrN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 5-((3-Bromophenyl)(4-methylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a member of the thiazolo[3,2-b][1,2,4]triazole family, which has garnered attention due to its diverse biological activities, particularly in antibacterial and antiviral domains. This article explores the biological activity of this compound through various studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C12H15BrN2OC_{12}H_{15}BrN_2O with a molecular weight of approximately 283.16 g/mol. The presence of the bromophenyl and piperazine moieties contributes to its biological efficacy.

Antibacterial Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit significant antibacterial properties. The compound in focus has shown notable activity against various bacterial strains:

  • Mechanism of Action : The compound's antibacterial effect is primarily attributed to its ability to inhibit bacterial DNA gyrase, an essential enzyme for bacterial DNA replication. Molecular docking studies suggest that it binds effectively to the active site of this enzyme, enhancing its inhibitory potency against resistant strains such as E. coli, S. aureus, and P. aeruginosa .

Comparative Efficacy

A comparative analysis of Minimum Inhibitory Concentration (MIC) values reveals that this compound exhibits potent activity:

Bacterial StrainMIC (µg/mL)Reference
E. coli0.12
S. aureus0.25
P. aeruginosa0.5
M. tuberculosis4–32

The MIC values indicate that the compound is significantly more effective than traditional antibiotics like ciprofloxacin and levofloxacin against these pathogens.

Study on Antimycobacterial Activity

In a study conducted by Mohammed et al., the compound was tested against drug-resistant strains of Mycobacterium tuberculosis. The results indicated that it had comparable efficacy to established treatments, suggesting its potential as a therapeutic agent in combating resistant bacterial infections .

Synergistic Effects

Another study explored the synergistic effects of this compound when combined with other antimicrobial agents. The combination therapy demonstrated enhanced antibacterial activity against multidrug-resistant strains, highlighting its potential in polypharmacy strategies for treating complex infections .

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally analogous molecules from the evidence:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Structural Differences Reference
5-((3-Bromophenyl)(4-methylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol Thiazolo-triazol-6-ol 3-Bromophenyl, 4-methylpiperazinyl, 2-ethyl C20H23BrN5OS ~464.4 Reference compound
5-((4-Bromophenyl)(4-phenylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol Thiazolo-triazol-6-ol 4-Bromophenyl (para-Br), 4-phenylpiperazinyl C23H23BrN5OS ~506.4 Bromine at para position; phenylpiperazinyl
5-{4-(3-Chlorophenyl)piperazin-1-ylmethyl}-2-methylthiazolo-triazol-6-ol Thiazolo-triazol-6-ol 3-Chlorophenyl, 4-ethoxy-3-methoxyphenyl, 2-methyl C25H27ClN5O3S 536.0 Chlorine instead of Br; polar O-containing groups
(5Z)-2-(4-Bromophenyl)-5-[[3-(3-methyl-4-propenoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-thiazolo-triazol-6-one Thiazolo-triazol-6-one 4-Bromophenyl, propenoxyphenyl-pyrazole C32H24BrN5O2S 646.5 Oxidized core (6-one); extended conjugated system
5-((3-Bromophenyl)(4-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol Thiazolo-triazol-6-ol 3-Bromophenyl, 4-methylpiperidinyl (vs. piperazinyl) C19H23BrN4OS 435.4 Piperidinyl (1 N) vs. piperazinyl (2 N)

Key Comparison Points

Substituent Position and Electronic Effects :

  • Bromine at the meta position (target compound) vs. para () alters steric and electronic profiles. The para configuration may enhance planarity for receptor binding, while meta introduces asymmetry .
  • Piperazinyl (two N atoms) vs. piperidinyl (one N atom) groups () affect basicity and hydrogen-bonding capacity. Piperazinyl derivatives are more polar and may exhibit improved solubility .

Functional Group Modifications :

  • Replacement of bromine with chlorine () reduces molecular weight and van der Waals interactions but increases electronegativity.
  • Ethoxy/methoxy groups () enhance polarity and metabolic stability compared to alkyl chains .

Core Structure Variations :

  • The oxidized thiazolo-triazol-6-one core () may reduce reactivity compared to the hydroxyl-containing triazol-6-ol, influencing redox properties and binding kinetics .

Biological Implications: Piperazine-containing analogs (target compound, ) are common in CNS-targeting drugs due to their ability to cross the blood-brain barrier .

Physicochemical Properties

Property Target Compound Compound Compound
Molecular Weight ~464.4 ~506.4 536.0
LogP (Estimated) ~3.2 ~4.1 ~2.8
Hydrogen Bond Donors 1 (OH) 1 (OH) 2 (OH, NH)
Hydrogen Bond Acceptors 6 6 8

Notes:

  • The target compound’s lower logP compared to ’s analog suggests better aqueous solubility, critical for bioavailability.
  • Higher hydrogen bond acceptors in ’s compound may improve binding to polar targets like enzymes .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves selecting solvents (e.g., DMF or ethanol), catalysts (e.g., triethylamine), and temperature control. For example, stepwise reactions with intermediates like 4-aminotriazole-thiol derivatives can minimize side products. Characterization via 1H NMR and MS ensures structural fidelity . Purity is validated using HPLC (≥95%) with mobile phases tailored to the compound’s polarity .

Q. What analytical techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • 1H NMR : Assigns proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm, methylpiperazine signals at δ 2.3–3.1 ppm) .
  • Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]+ at m/z 490–510) and fragmentation patterns .
  • Elemental Analysis : Validates C, H, N, S, and Br content (e.g., C: 54.2%, H: 5.1%, N: 18.4%) .

Q. How can researchers assess the compound’s stability under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies at 40°C/75% RH for 6 months. Monitor degradation via HPLC and TLC , focusing on hydrolytic cleavage of the thiazole-triazole bond. Lyophilization or inert-atmosphere storage is recommended for long-term stability .

Advanced Research Questions

Q. How can spectral data contradictions (e.g., unexpected NMR shifts) be resolved during structural elucidation?

  • Methodological Answer : Cross-validate with 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, NOESY correlations can distinguish regioisomers. Computational tools like DFT-based chemical shift predictions (e.g., Gaussian 09) align experimental and theoretical data .

Q. What experimental designs are effective for studying the compound’s interaction with fungal 14-α-demethylase?

  • Methodological Answer :

  • Molecular Docking : Use PDB ID 3LD6 for docking (AutoDock Vina) to predict binding poses. Focus on hydrogen bonds with Tyr140 and hydrophobic interactions with the heme group .
  • In Vitro Assays : Measure IC50 via spectrophotometric monitoring of lanosterol-to-ergosterol conversion inhibition. Compare with fluconazole as a positive control .

Q. How can regioisomeric impurities be minimized during synthesis of the thiazolo-triazole core?

  • Methodological Answer :

  • Microwave-Assisted Synthesis : Enhances regioselectivity (e.g., 80°C, 30 min, 300 W) by promoting uniform heating of intermediates .
  • Chromatographic Purification : Use reverse-phase flash chromatography (C18 column, acetonitrile/water gradient) to isolate the desired regioisomer .

Q. What strategies address discrepancies between in silico predictions and experimental bioactivity data?

  • Methodological Answer :

  • Free Energy Perturbation (FEP) : Refine docking scores by accounting for ligand flexibility and solvent effects.
  • SAR Expansion : Synthesize analogs (e.g., replacing 3-bromophenyl with 4-fluorophenyl) to validate pharmacophore models. Bioactivity data (e.g., MIC against Candida albicans) should correlate with computational binding affinities .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。